molecular formula C7H9BrN2 B13512161 2-(Aminomethyl)-3-bromoaniline

2-(Aminomethyl)-3-bromoaniline

Cat. No.: B13512161
M. Wt: 201.06 g/mol
InChI Key: GALMHWSXJAMIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-3-bromoaniline is an organic compound that features both an amino group and a bromine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3-bromoaniline typically involves the bromination of 2-(Aminomethyl)aniline. This can be achieved through the following steps:

    Starting Material: 2-(Aminomethyl)aniline.

    Bromination: The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and avoid over-bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-3-bromoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Oxidized derivatives of the amino group.

    Coupling Products: Biaryl compounds when used in coupling reactions.

Scientific Research Applications

2-(Aminomethyl)-3-bromoaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its functional groups.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-bromoaniline depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its mechanism would depend on the specific biological target it interacts with, such as enzymes or receptors.

Comparison with Similar Compounds

    2-(Aminomethyl)aniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Bromoaniline: Lacks the aminomethyl group, limiting its applications in certain synthetic routes.

    2-(Aminomethyl)-4-bromoaniline: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.

Uniqueness: 2-(Aminomethyl)-3-bromoaniline is unique due to the presence of both an aminomethyl group and a bromine atom on the benzene ring, providing a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

2-(aminomethyl)-3-bromoaniline

InChI

InChI=1S/C7H9BrN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2

InChI Key

GALMHWSXJAMIOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.